molecular formula C23H26N4O4S B2865156 2-{1-[4-(morpholine-4-sulfonyl)benzoyl]piperidin-4-yl}-1H-1,3-benzodiazole CAS No. 898444-72-9

2-{1-[4-(morpholine-4-sulfonyl)benzoyl]piperidin-4-yl}-1H-1,3-benzodiazole

Cat. No.: B2865156
CAS No.: 898444-72-9
M. Wt: 454.55
InChI Key: KJFRPZGGNYMADS-UHFFFAOYSA-N
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Description

2-{1-[4-(morpholine-4-sulfonyl)benzoyl]piperidin-4-yl}-1H-1,3-benzodiazole is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole ring, a piperidine ring, and a morpholinosulfonyl group, making it a unique structure with diverse chemical properties.

Mechanism of Action

Target of Action

It’s known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .

Mode of Action

It’s worth noting that compounds containing a benzimidazole nucleus, like this one, have been extensively utilized as a drug scaffold in medicinal chemistry . They have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .

Biochemical Pathways

Benzimidazole derivatives, which this compound is a part of, are known to interact with proteins and enzymes . This interaction can lead to changes in various biochemical pathways, resulting in their wide-ranging biological activity .

Pharmacokinetics

The compound’s molecular weight is 54763, and it has a logP value of 30944 , which can provide some insights into its pharmacokinetic properties. The logP value suggests that the compound is moderately lipophilic, which could influence its absorption and distribution within the body.

Result of Action

Compounds with a benzimidazole nucleus have been reported to have a multitude of pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . These effects could be a result of the compound’s interaction with its targets and the subsequent changes in biochemical pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[4-(morpholine-4-sulfonyl)benzoyl]piperidin-4-yl}-1H-1,3-benzodiazole typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole ring, followed by the introduction of the piperidine ring. The final step involves the addition of the morpholinosulfonyl group under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-{1-[4-(morpholine-4-sulfonyl)benzoyl]piperidin-4-yl}-1H-1,3-benzodiazole undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Substitution reactions often require catalysts such as palladium or platinum and may be carried out under inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 2-{1-[4-(morpholine-4-sulfonyl)benzoyl]piperidin-4-yl}-1H-1,3-benzodiazole is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding cellular processes.

Medicine

In medicine, this compound has potential therapeutic applications. It may be investigated for its ability to modulate biological targets, leading to the development of new drugs for various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its chemical stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

    2-{1-[4-(morpholine-4-sulfonyl)benzoyl]piperidin-4-yl}-1H-1,3-benzodiazole: shares similarities with other compounds containing benzimidazole and piperidine rings.

    This compound: is unique due to the presence of the morpholinosulfonyl group, which imparts distinct chemical properties.

Properties

IUPAC Name

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4S/c28-23(18-5-7-19(8-6-18)32(29,30)27-13-15-31-16-14-27)26-11-9-17(10-12-26)22-24-20-3-1-2-4-21(20)25-22/h1-8,17H,9-16H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFRPZGGNYMADS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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